molecular formula C10H3Cl5N2 B13096359 2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine

2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine

Cat. No.: B13096359
M. Wt: 328.4 g/mol
InChI Key: QSSSDUBBSFJRPH-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a series of substitution reactions to introduce the trichlorophenyl group at the 5-position. The reaction conditions often involve the use of chlorinating agents such as phosphorus trichloride and xylene amine, followed by heating and refluxing .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can undergo Suzuki coupling reactions to form diarylated pyrimidines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as amines, thiols, and alcohols can be used in the presence of bases like sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form strong interactions with these targets, leading to inhibition or modulation of their activity. The compound can also participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(2,3,6-trichlorophenyl)pyrimidine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

Molecular Formula

C10H3Cl5N2

Molecular Weight

328.4 g/mol

IUPAC Name

2,4-dichloro-5-(2,3,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H3Cl5N2/c11-5-1-2-6(12)8(13)7(5)4-3-16-10(15)17-9(4)14/h1-3H

InChI Key

QSSSDUBBSFJRPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CN=C(N=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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